molecular formula C15H24N4O3 B5295009 N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide

N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide

カタログ番号 B5295009
分子量: 308.38 g/mol
InChIキー: PTYIEUISUKXNRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide, also known as MS-275 or entinostat, is a synthetic histone deacetylase inhibitor (HDACi) that has been studied for its potential in cancer treatment. HDACi's are a class of drugs that target the epigenetic modification of histones, which can lead to changes in gene expression and cell behavior. MS-275 has shown promise in preclinical studies for its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

作用機序

N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. This can lead to changes in gene expression and cell behavior. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide specifically targets HDAC1 and HDAC3, which are involved in the regulation of cell cycle progression, apoptosis, and differentiation. By inhibiting these HDACs, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can induce cell cycle arrest, apoptosis, and differentiation. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can also inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of tumors. In addition, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can modulate the immune system, which can enhance the body's ability to fight cancer.

実験室実験の利点と制限

One advantage of N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide is that it has shown promising results in preclinical studies for its potential in cancer treatment. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has also been shown to have a favorable toxicity profile in animal studies. However, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has some limitations for lab experiments. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide is a synthetic compound that is not found naturally in the body, which can limit its potential for clinical use. In addition, N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can have off-target effects on other HDACs, which can lead to unwanted side effects.

将来の方向性

There are several future directions for N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide research. One direction is to study the potential of N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide in combination with other drugs, such as immune checkpoint inhibitors, to enhance their anticancer effects. Another direction is to study the potential of N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide in combination with radiation therapy, which can enhance the efficacy of radiation. In addition, future research could focus on developing more potent and selective HDAC inhibitors that have fewer off-target effects.

合成法

The synthesis method for N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide involves several steps, including the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-diethylethylenediamine to form the intermediate, which is reacted with 1,4-dibromobutane to form the final product. The final product is then purified by recrystallization to obtain N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide in high purity.

科学的研究の応用

N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has been extensively studied for its potential in cancer treatment. Preclinical studies have shown that N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has been shown to have activity against a variety of cancer types, including breast, lung, prostate, and colon cancer. N~1~,N~1~-diethyl-N~4~-(5-methyl-3-isoxazolyl)-1,4-piperidinedicarboxamide has also been studied in combination with other drugs, such as tamoxifen and cisplatin, to enhance their anticancer effects.

特性

IUPAC Name

1-N,1-N-diethyl-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-18(5-2)15(21)19-8-6-12(7-9-19)14(20)16-13-10-11(3)22-17-13/h10,12H,4-9H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYIEUISUKXNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~1~-diethyl-N~4~-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。